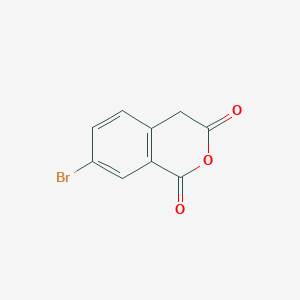

7-bromo-1H-isochromene-1,3(4H)-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4H-isochromene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO3/c10-6-2-1-5-3-8(11)13-9(12)7(5)4-6/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANGWCBXVJULNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)C(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594278 | |

| Record name | 7-Bromo-1H-2-benzopyran-1,3(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552333-33-2 | |

| Record name | 7-Bromo-1H-2-benzopyran-1,3(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-3,4-dihydro-1H-2-benzopyran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 7 Bromo 1h Isochromene 1,3 4h Dione

Nucleophilic Substitution Reactions and Transformations

The anhydride (B1165640) moiety of 7-bromo-1H-isochromene-1,3(4H)-dione is susceptible to nucleophilic attack, leading to ring-opening reactions. This is a characteristic reaction of cyclic anhydrides. libretexts.orglibretexts.org Nucleophiles such as amines, alcohols, and water can react with one of the carbonyl groups of the anhydride.

For instance, the reaction with primary amines is expected to proceed via a nucleophilic addition-elimination mechanism. stackexchange.com The amine nitrogen attacks one of the carbonyl carbons, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the carbon-oxygen bond within the anhydride ring, forming an amide and a carboxylic acid functionality. libretexts.org The regioselectivity of the initial attack can be influenced by steric and electronic factors.

The reaction with ammonia (B1221849) or primary amines is a common method for the synthesis of amides. chemguide.co.uk In the case of this compound, this would result in the formation of a 2-carboxymethyl-4-bromobenzamide derivative. The excess amine used in the reaction typically neutralizes the newly formed carboxylic acid, yielding the corresponding ammonium (B1175870) carboxylate salt. libretexts.org

Similarly, reaction with alcohols in the presence of an acid or base catalyst would lead to the formation of the corresponding mono-ester, while hydrolysis with water would yield the dicarboxylic acid, 2-carboxymethyl-4-bromobenzoic acid. Studies on other cyclic anhydrides, such as 4,5-dichlorophthalic anhydride, have demonstrated this reactivity profile with various nucleophiles, including thiosemicarbazide (B42300) and different amines, resulting in the formation of carboxylic acid derivatives from the anhydride ring opening. nih.gov

| Nucleophile | Product Type | General Structure of Product |

|---|---|---|

| Ammonia (NH₃) | Amide-Carboxylic Acid | 2-(Carbamoylmethyl)-4-bromobenzoic acid |

| Primary Amine (R-NH₂) | N-Substituted Amide-Carboxylic Acid | 4-Bromo-2-((N-alkylcarbamoyl)methyl)benzoic acid |

| Alcohol (R-OH) | Ester-Carboxylic Acid | 4-Bromo-2-(2-alkoxy-2-oxoethyl)benzoic acid |

| Water (H₂O) | Dicarboxylic Acid | 2-(Carboxymethyl)-4-bromobenzoic acid |

Cross-Coupling Reactions for Functionalization

The presence of a bromine atom on the aromatic ring of this compound allows for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgnih.gov The this compound is an excellent candidate for such reactions, where the bromo-substituent can be replaced with various aryl, heteroaryl, or vinyl groups. mdpi.com

The general mechanism of the Suzuki coupling involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can be optimized for specific substrates. mdpi.com For example, the synthesis of 7-(aryl)-10,10-dimethyl-10,11-dihydrochromeno[4,3-b]chromene-6,8(7H,9H)-dione derivatives has been achieved through multicomponent reactions, highlighting the utility of C-C bond formation in building complex heterocyclic systems. nih.gov

| Arylboronic Acid (Ar-B(OH)₂) | Expected Product | Potential Catalyst/Ligand System | Typical Base |

|---|---|---|---|

| Phenylboronic acid | 7-phenyl-1H-isochromene-1,3(4H)-dione | Pd(PPh₃)₄ | Na₂CO₃ or K₂CO₃ |

| 4-Methoxyphenylboronic acid | 7-(4-methoxyphenyl)-1H-isochromene-1,3(4H)-dione | Pd(dppf)Cl₂ | Cs₂CO₃ |

| Thiophen-2-ylboronic acid | 7-(thiophen-2-yl)-1H-isochromene-1,3(4H)-dione | Pd₂(dba)₃ / SPhos | K₃PO₄ |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would allow for the introduction of a variety of primary and secondary amines at the 7-position of the 1H-isochromene-1,3(4H)-dione core.

The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org The choice of a suitable phosphine (B1218219) ligand is critical for the efficiency of the reaction, with bulky, electron-rich ligands often providing the best results. researchgate.net The base also plays a crucial role in the deprotonation of the amine and the formation of the palladium-amido intermediate. libretexts.org This methodology has been successfully applied to a wide range of aryl and heteroaryl bromides. wikipedia.org

| Amine | Expected Product | Potential Catalyst/Ligand System | Typical Base |

|---|---|---|---|

| Aniline | 7-(phenylamino)-1H-isochromene-1,3(4H)-dione | Pd₂(dba)₃ / BINAP | NaOt-Bu |

| Morpholine | 7-morpholino-1H-isochromene-1,3(4H)-dione | Pd(OAc)₂ / XPhos | Cs₂CO₃ |

| Benzylamine | 7-(benzylamino)-1H-isochromene-1,3(4H)-dione | Pd₂(dba)₃ / DavePhos | K₃PO₄ |

Cycloaddition Reactions and Ring Expansions

The isochromene-1,3-dione scaffold can potentially participate in cycloaddition reactions. The dienophilic character of the double bond within the heterocyclic ring, activated by the adjacent carbonyl groups, suggests that it could undergo Diels-Alder reactions with suitable dienes. wikipedia.orgmasterorganicchemistry.com Such [4+2] cycloadditions would lead to the formation of complex polycyclic structures. The stereochemical outcome of these reactions would be governed by the principles of orbital symmetry and steric interactions. wikipedia.org

Furthermore, the anion of homophthalic anhydride, a related compound, has been shown to undergo cycloaddition reactions. researchgate.net This suggests that under basic conditions, this compound could be deprotonated at the C4 position to form a reactive enolate, which could then act as a diene or a dienophile in cycloaddition reactions.

While less common, ring expansion reactions of the isochromene-1,3-dione system could also be envisioned under specific conditions, potentially through photochemical or thermal rearrangements, leading to the formation of larger heterocyclic systems.

Radical Cyclization Strategies

Radical cyclization reactions are a powerful tool for the construction of cyclic molecules. rsc.org For this compound to participate in such reactions, it would typically first need to be functionalized with a radical precursor and an unsaturated moiety. For example, if an alkenyl or alkynyl group were introduced at the 7-position (via a Suzuki coupling, for instance), subsequent radical-initiated cyclization could lead to the formation of new rings fused to the isochromene core. rsc.org

Reaction Mechanism Elucidation via Experimental and Computational Studies

The elucidation of reaction mechanisms is crucial for understanding and optimizing chemical transformations. For reactions involving this compound, both experimental and computational methods can provide valuable insights.

Experimental studies, such as kinetic analysis, isotopic labeling, and the isolation and characterization of intermediates, can shed light on the reaction pathways of nucleophilic substitution and cross-coupling reactions. For instance, the mechanism of nucleophilic aromatic substitution often proceeds through a Meisenheimer complex, which can be studied spectroscopically. rsc.org

Computational studies, particularly using Density Functional Theory (DFT), have become an indispensable tool for investigating reaction mechanisms. rsc.org DFT calculations can be used to model the transition states and intermediates of a reaction, providing information about activation energies and reaction thermodynamics. A DFT study on the organocatalytic asymmetric reaction of aldehydes with homophthalic anhydride has provided a detailed mechanistic picture of the cycloaddition process, revealing the role of the catalyst in activating both the anhydride and the aldehyde. researchgate.netrsc.org Similar computational approaches could be applied to investigate the mechanisms of the various reactions of this compound, including the influence of the bromo-substituent on the reactivity of the anhydride ring and the mechanistic details of its cross-coupling reactions.

Spectroscopic Analysis and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 7-bromo-1H-isochromene-1,3(4H)-dione, both ¹H and ¹³C NMR would be indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The protons on the aromatic ring would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns (e.g., doublets, triplets) and coupling constants providing information about their relative positions. The methylene (B1212753) (CH₂) protons at the 4-position would resonate further upfield, likely in the range of 3.0 to 4.5 ppm, appearing as a singlet if there are no adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all unique carbon environments. The carbonyl carbons of the anhydride (B1165640) group are expected to have characteristic chemical shifts in the highly deshielded region of 160-180 ppm. The aromatic carbons would produce signals between 110 and 150 ppm, with the carbon atom bonded to the bromine atom showing a distinct shift. The aliphatic methylene carbon would be found in the upfield region of the spectrum.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 | Multiplet |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Anhydride) | 160 - 180 |

| C-Br (Aromatic) | 115 - 125 |

| Aromatic CH | 120 - 140 |

| Quaternary Aromatic C | 130 - 150 |

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

For this compound, the most prominent features in the IR spectrum would be the strong absorption bands characteristic of the cyclic anhydride moiety. Two distinct carbonyl (C=O) stretching vibrations are expected, typically appearing in the range of 1750-1850 cm⁻¹ and 1700-1800 cm⁻¹, a hallmark of anhydrides. The C-O-C stretching of the anhydride would also produce a significant signal. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, while the C-Br stretching frequency would appear at lower wavenumbers.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Anhydride C=O Stretch | 1750 - 1850 | Strong |

| Anhydride C=O Stretch | 1700 - 1800 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-O-C Stretch | 1000 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

The molecular ion peak ([M]⁺) in the mass spectrum of this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways would likely involve the loss of carbon monoxide (CO) and carbon dioxide (CO₂) from the anhydride ring, leading to significant fragment ions. Cleavage of the bromine atom would also be an anticipated fragmentation event.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 240/242 | Molecular ion peak with characteristic bromine isotopic pattern |

| [M-CO]⁺ | 212/214 | Loss of carbon monoxide |

| [M-CO₂]⁺ | 196/198 | Loss of carbon dioxide |

Advanced Spectroscopic Techniques in Elucidating Molecular Architecture

While fundamental 1D NMR, IR, and MS are powerful, advanced techniques could provide deeper structural insights. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning all proton and carbon signals by revealing their connectivity. For crystalline samples, X-ray crystallography would offer an unambiguous determination of the three-dimensional molecular structure, providing precise bond lengths, bond angles, and crystal packing information.

Computational Chemistry and Theoretical Studies of Isochromene 1,3 4h Dione Systems

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which dictates its stability, geometry, and reactivity. For the isochromene-1,3(4H)-dione system, these calculations often focus on the distribution of electrons in molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In a theoretical study on the parent homophthalic anhydride (B1165640), the distribution of electrons in the HOMO and LUMO orbitals was calculated to interpret the nature of electronic transitions. mdpi.com The analysis revealed that the primary excitation process is a π → π* transition, which is characteristic of unsaturated systems containing conjugated double bonds. mdpi.com The HOMO is typically localized over the aromatic ring and the enolic system, representing the primary electron-donating region. The LUMO, conversely, is centered on the dicarbonyl groups, which act as the primary electron-accepting region.

The introduction of a bromine atom at the 7-position of the aromatic ring is expected to significantly influence this electronic structure. Bromine is an electron-withdrawing group through induction but can act as a weak π-donor due to its lone pairs. Quantum calculations would precisely quantify these effects, likely showing a stabilization (lowering of energy) of both the HOMO and LUMO levels compared to the unsubstituted parent compound. This modification of orbital energies directly impacts the molecule's chemical behavior and spectroscopic properties.

Table 1: Frontier Molecular Orbital Characteristics for Homophthalic Anhydride Systems

| Property | Homophthalic Anhydride (Parent Compound) | Expected Influence of 7-Bromo Substituent |

|---|---|---|

| HOMO Location | Aromatic ring and enolic system | Primarily aromatic ring, with some influence from bromine's lone pairs |

| LUMO Location | Dicarbonyl groups of the anhydride ring | Dicarbonyl groups of the anhydride ring |

| Primary Transition | π → π* mdpi.com | π → π* |

| HOMO-LUMO Gap | Governs electronic transitions and reactivity mdpi.com | Expected to be smaller than the parent compound, leading to a red shift in UV-Vis absorption |

Density Functional Theory (DFT) Applications in Predicting Reactivity

Density Functional Theory (DFT) is a widely used computational method for predicting the reactivity of molecules by calculating various electronic and structural properties. For systems like 7-bromo-1H-isochromene-1,3(4H)-dione, DFT can be used to generate reactivity descriptors that identify the most probable sites for nucleophilic and electrophilic attack.

Studies on related cyclic anhydrides, such as 4,5-dichlorophthalic anhydride, have successfully used DFT at the B3LYP/6-311G(d,p) level to map out Molecular Electrostatic Potential (MEP) surfaces. mdpi.com These maps visualize the charge distribution, where negative potential regions (typically colored red) indicate sites susceptible to electrophilic attack, and positive regions (blue) indicate sites prone to nucleophilic attack. mdpi.com For the isochromene-1,3(4H)-dione system, the MEP would show strong negative potential around the carbonyl oxygens, identifying them as key sites for interaction with electrophiles. mdpi.com Conversely, the carbonyl carbons would exhibit a significant positive potential, marking them as the primary targets for nucleophiles.

Furthermore, DFT is used to calculate global reactivity descriptors, which provide a quantitative measure of a molecule's stability and reactivity. mdpi.com

Table 2: Key DFT-Derived Reactivity Descriptors

| Descriptor | Definition | Relevance to this compound |

|---|---|---|

| Ionization Potential (I) | Energy required to remove an electron (approximated by -EHOMO) | Indicates the molecule's ability to act as an electron donor. |

| Electron Affinity (A) | Energy released when an electron is added (approximated by -ELUMO) | Indicates the molecule's ability to act as an electron acceptor. |

| Chemical Hardness (η) | Resistance to change in electron distribution (η = (I - A) / 2) | A higher value suggests greater stability and lower reactivity. mdpi.com |

| Electrophilicity Index (ω) | Measures the propensity to accept electrons (ω = (I + A)² / (8 * η)) | Quantifies the molecule's strength as an electrophile. mdpi.com |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their corresponding energies. libretexts.org For a semi-rigid system like this compound, the primary conformational flexibility arises from the puckering of the non-aromatic heterocyclic ring. The methylene (B1212753) group at the 4-position allows for slight deviations from planarity. Computational methods can be used to calculate the potential energy surface associated with this ring puckering, identifying the most stable (lowest energy) conformation and the energy barriers to interconversion between different conformers. libretexts.org While the fused aromatic ring imparts significant rigidity, the saturated part of the isochromene ring can adopt subtle envelope or twist conformations.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. uni-miskolc.hu An MD simulation of this compound would involve solving Newton's equations of motion for the atoms, providing insights into its vibrational modes and conformational flexibility at different temperatures. uni-miskolc.hu Although specific MD studies on this molecule are not prominent, the methodology is broadly applied to organic molecules to understand their behavior in solution, interactions with other molecules, and the time-dependent evolution of their structural properties. mdpi.comcurtin.edu.au

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. nih.govmdpi.com

In a study of the parent homophthalic anhydride, computed IR spectra corroborated well with experimental Fourier-transform infrared (FTIR) data, confirming the dicarbonyl keto structure as the most stable form. mdpi.com The calculations were able to assign specific vibrational modes to the observed spectral bands. mdpi.com For this compound, similar calculations would predict the characteristic carbonyl stretching frequencies (typically strong absorptions around 1750-1850 cm⁻¹) and the vibrations associated with the bromo-substituted aromatic ring.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the molecular structure. nih.gov A DFT study on 4,5-dichlorophthalic anhydride demonstrated a high correlation between calculated and experimental ¹H and ¹³C chemical shifts, validating the accuracy of the computational approach. mdpi.com For the 7-bromo derivative, calculations would predict the specific chemical shifts for the aromatic protons and carbons, showing the downfield shift caused by the electron-withdrawing effect of the bromine atom and the anhydride group.

Theoretical Insights into Reaction Pathways and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For the parent homophthalic anhydride, computational studies have investigated the keto-enol tautomerization process. mdpi.com These calculations identified the transition state for the intramolecular proton transfer and used Internal Reaction Coordinate (IRC) calculations to confirm the pathway connecting the keto and enol forms. mdpi.com The study found that the energy barrier for this interconversion is substantially reduced in the first excited electronic state, suggesting that the process is more likely to occur under photochemical conditions. mdpi.com

For this compound, theoretical studies could be applied to investigate its reactivity in various chemical transformations, such as reactions with nucleophiles. Calculations could map the reaction pathway for the ring-opening of the anhydride by a nucleophile, determining whether the reaction proceeds through a concerted or stepwise mechanism and identifying the rate-determining transition state. Such insights are crucial for understanding and optimizing synthetic procedures involving this compound.

Derivatives and Analogues of Isochromene 1,3 4h Dione: Synthesis and Exploratory Research

Synthesis of Novel Isoquinoline (B145761) and Naphthalimide Derivatives from Isochromene Precursors

The chemical scaffold of 7-bromo-1H-isochromene-1,3(4H)-dione, which is a type of cyclic anhydride (B1165640), serves as a valuable starting point for the synthesis of nitrogen-containing heterocycles. The inherent reactivity of the anhydride moiety allows for its conversion into imides through reactions with primary amines, leading to the formation of isoquinoline-1,3(2H,4H)-dione derivatives. This transformation is a direct and efficient method for incorporating a nitrogen atom into the core ring system.

The general reaction involves the nucleophilic attack of a primary amine on one of the carbonyl carbons of the isochromene-1,3(4H)-dione ring. This is followed by a ring-opening and subsequent ring-closing dehydration step to yield the corresponding N-substituted isoquinoline-1,3(2H,4H)-dione. The bromine atom at the 7-position is typically retained throughout this process, providing a functional handle for further synthetic modifications. This straightforward conversion has been utilized to create libraries of isoquinoline derivatives for various research applications. rsc.orgeurjchem.com

While the direct conversion to a naphthalimide core from an isochromene precursor is less common due to the different ring systems (naphthalimides are based on a naphthalene (B1677914) core), the bromo-substituted phthalic anhydride analogues, such as 4-bromo-1,8-naphthalic anhydride, are routinely used. These precursors react with amines or hydrazines to yield a wide array of N-substituted naphthalimide derivatives. nih.govnih.govrsc.orgcardiff.ac.uk For instance, 6-bromobenzo[de]isochromene-1,3-dione (a naphthalic anhydride derivative) can be reacted with various amines to produce compounds like 4-((6-Bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl)cyclohexane-1-carboxylic acid. rsc.org These synthetic strategies often involve palladium-mediated reactions, such as the Buchwald-Hartwig amination, to introduce amino groups at the bromo-substituted positions, further diversifying the molecular structure. researchgate.net

| Precursor | Reagent | Product Class | Reference |

|---|---|---|---|

| (E)-4-(3,4-dimethoxybenzylidene)-4H-isochromene-1,3-dione | Nitrogen Nucleophiles (e.g., cyclohexylamine) | Isoquinoline Derivatives | eurjchem.com |

| 6-bromobenzo[de]isochromene-1,3-dione | 4-aminophenylacetic acid | Naphthalimide Derivative | rsc.org |

| 4-bromo-1,8-naphthalic anhydride | Amines (various) | 4-amino substituted 1,8-naphthalimides | researchgate.net |

Spiro-Fused Isochromene and Isoquinoline Systems

Spiro-fused heterocyclic systems represent a unique class of three-dimensional molecules that have garnered significant interest in synthetic chemistry. The construction of spiro compounds involving isochromene or isoquinoline moieties can be achieved through multicomponent reactions, particularly 1,3-dipolar cycloadditions. chapman.eduua.es In these reactions, an azomethine ylide, often generated in situ from an amino acid and an aldehyde or ketone (like isatin), reacts with a dipolarophile to form a five-membered heterocyclic ring. chapman.edu

While direct examples using this compound as the dipolarophile are not extensively detailed in the provided sources, the general principle is applicable. The exocyclic double bond in derivatives of isochromene-1,3-dione can act as a dipolarophile. For instance, the reaction of 5-arylidene thiazolidine-2,4-diones with isatin (B1672199) and secondary amino acids can produce spirocyclic pyrrolidine/pyrrolizidine derivatives stereoselectively. rsc.org This strategy highlights a pathway for creating complex spiro architectures.

The synthesis of spiro[pyrrolidine-3,3′-oxindoles] and related structures often employs isatin as a key building block. nih.gov These methods can be adapted to create spiro-fused isoquinoline systems. For example, the condensation reaction of isatins with β-amino amides can yield spiro[quinazoline-2,3′-indoline]-2′,4-dione derivatives. nih.gov By extension, using a derivative of 7-bromo-isoquinoline-1,3(2H,4H)-dione in similar condensation or cycloaddition reactions could lead to the formation of novel spiro-fused isoquinoline systems, where the isoquinoline core is fused to another ring system through a single shared carbon atom.

| Reaction Type | Key Intermediates | Resulting Scaffold | Stereoselectivity |

|---|---|---|---|

| [3+2] Cycloaddition | Azomethine ylides | Spiro-pyrrolidines/pyrrolizines | Often high to complete |

| Multicomponent Condensation | Isatins, Amines, Diones | Spiro[dihydropyridine-oxindoles] | Variable |

Influence of Substituent Effects on Chemical Reactivity and Molecular Properties

The presence and position of substituents on a heterocyclic ring can profoundly influence its electronic structure, stability, and chemical reactivity. In this compound, the bromine atom at the 7-position exerts significant electronic effects. Bromine acts as an electron-withdrawing group through the inductive effect (-I) due to its high electronegativity, and as a weak electron-donating group through resonance (+R) due to its lone pairs of electrons.

This dual nature affects the reactivity of the aromatic ring and the anhydride moiety. The electron-withdrawing inductive effect deactivates the benzene (B151609) ring towards electrophilic substitution, while also increasing the electrophilicity of the carbonyl carbons, potentially making the anhydride more susceptible to nucleophilic attack.

Computational studies on related bromo-substituted heterocyclic systems provide insight into these effects. Natural bond orbital (NBO) analysis can reveal intramolecular charge transfer interactions that stabilize the molecule. researchgate.net Frontier molecular orbital analysis (HOMO-LUMO) helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. Studies on similar compounds have shown that bromine substitution can alter these energy gaps and affect the molecule's electronic transition properties. researchgate.net Furthermore, in the solid state, the bromine atom can participate in intermolecular interactions, such as Br⋯O contacts, which can influence the crystal packing of the compound. researchgate.net

Design and Synthesis of Structurally Modified Bromo-Isochromene-1,3(4H)-dione Analogues

The design and synthesis of analogues of a lead compound are fundamental to medicinal chemistry and materials science for establishing structure-activity relationships (SAR). For this compound, structural modifications can be envisioned at several positions.

Modification of the Substituent: The bromine atom can be replaced by other functional groups through reactions like Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of aryl, alkyl, or amino groups, significantly diversifying the molecular structure. The bromine substitutions on related quinoline-fused quinazolinone derivatives have been shown to facilitate such synthetic transformations. nih.gov

Modification of the Core Structure: The isochromene skeleton itself can be altered. For example, Diels-Alder reactions can be employed to synthesize fused tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives, creating more complex, polycyclic analogues. nih.govresearchgate.net

Introduction of New Substituents: Additional functional groups can be introduced onto the aromatic ring to further modulate the molecule's properties.

The rationale behind synthesizing these analogues is often to enhance specific properties. For instance, in the development of anticancer agents based on a naphthalene-1,4-dione scaffold, analogues were synthesized by varying substituents to improve potency and selectivity against cancer cells. rsc.orgnih.gov A similar strategic approach can be applied to the bromo-isochromene-1,3(4H)-dione framework to explore its potential in various scientific fields.

| Modification Strategy | Key Reaction Type | Example Outcome |

|---|---|---|

| Replacement of Bromine | Palladium-catalyzed cross-coupling | Introduction of aryl or amino groups |

| Core Structure Elaboration | Diels-Alder Cycloaddition | Fused polycyclic systems |

| Nucleophilic Substitution | Reaction with amines | N-substituted derivatives |

In Vitro Biological Activity and Mechanistic Research of Isochromene 1,3 4h Dione Derivatives

Investigation of Antimicrobial and Antifungal Activities (in vitro)

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Isochromene derivatives have been identified as a promising scaffold in this regard. nih.gov

Bacterial Strain Susceptibility Studies (in vitro)

Studies on various chromene derivatives have demonstrated their potential as antibacterial agents. For instance, a series of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives were evaluated for their in vitro antibacterial activities against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. The results, measured by the zone of inhibition (ZI) and minimum inhibitory concentration (MIC), indicated that these molecules are active against both bacterial strains. nih.gov

The presence of halogen atoms, such as bromine, has been shown to be a crucial factor in the antibacterial activity of related nitro-derivative compounds. Specifically, mono-halogenated nitrochromenes exhibited moderate activity against staphylococcal strains, while tri-halogenated versions displayed potent anti-staphylococcal properties. mdpi.com For example, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as a potent antibacterial agent against multidrug-resistant strains of S. aureus and S. epidermidis. mdpi.com This suggests that halogenation, including bromination, could be a key strategy in developing effective antibacterial agents. mdpi.com

Interactive Data Table: Antibacterial Activity of Selected Chromene Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Zone of Inhibition (mm) |

| Tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivative 19l | E. coli | - | - |

| Tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivative 19p | S. aureus | - | - |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene 5s | S. aureus (MDR) | 4 | - |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene 5s | S. epidermidis (MDR) | 1-4 | - |

Fungal Strain Susceptibility Studies (in vitro)

The antifungal potential of brominated compounds has been noted in various studies. For example, brominated furanones have demonstrated antifungal activity against Candida albicans, a common cause of fungal infections in immunocompromised individuals. nih.gov The structure-activity relationship of these furanones revealed that the exocyclic vinyl bromide conjugated with a carbonyl group is a key structural element for fungal inhibition. nih.gov

Furthermore, studies on 1H-indole-4,7-diones have shown good antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger, suggesting that dione (B5365651) structures can be effective antifungal agents. nih.govresearchgate.net While not specific to isochromene-1,3(4H)-diones, this highlights the potential of related chemical scaffolds.

Proposed Mechanisms of Antimicrobial Action (e.g., cell membrane disruption, enzyme inhibition)

The precise mechanisms of antimicrobial action for isochromene-1,3(4H)-dione derivatives are not fully elucidated. However, research on related flavonoid derivatives suggests several possibilities. Damage to the cytoplasmic membrane, either through perforation or decreased fluidity, is a common mechanism. nih.gov Other proposed actions include the inhibition of nucleic acid synthesis and the disruption of energy metabolism by inhibiting enzymes like NADH-cytochrome C reductase. nih.gov In the case of brominated furanones, gene expression analysis in C. albicans indicated that these compounds upregulate genes involved in stress response and downregulate those related to cell-wall maintenance, suggesting a multifaceted mechanism of action that may differ from existing antifungal drugs. nih.gov

Exploratory Studies in Anticancer Research (in vitro)

The quest for novel anticancer agents has led to the investigation of various heterocyclic compounds, including those based on chromone (B188151) and chromane-2,4-dione scaffolds. nih.gov

Inhibition of Molecular Targets (e.g., Topoisomerase I, Topoisomerase IIα) (in vitro)

While direct evidence for 7-bromo-1H-isochromene-1,3(4H)-dione is unavailable, related structures have shown activity against key cancer-related enzymes. For instance, certain chromone derivatives have been investigated as potential inhibitors of enzymes like Bcr-Abl tyrosine kinase and carbonic anhydrase IX and XII, which are important targets in specific cancers. nih.gov Although not directly related to isochromenes, this indicates the potential for chromone-based scaffolds to interact with crucial cellular targets in cancer.

Induction of Apoptosis in Cell Lines (in vitro)

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. Studies on novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties have shown that these compounds can exert their antiproliferative effects by arresting the cell cycle and inducing apoptosis. nih.gov For example, one such derivative was found to arrest cells in the G2/M phase of the cell cycle. nih.gov Similarly, cytotoxic evaluations of spiro[azetidine-2, 3'-indole]-2', 4(1'H)-dione derivatives have shown significant cytotoxicity in breast cancer cell lines, suggesting their potential as candidates for the development of novel anticancer drugs. scholarsresearchlibrary.com

DNA Binding and Interaction Studies (in vitro)

Initial research into the interaction of this compound with DNA has been conducted to elucidate its potential mechanism of action at the molecular level. These in vitro studies are fundamental in determining if the compound can bind to DNA and the nature of such interactions, which can include intercalation, groove binding, or electrostatic interactions. Understanding this relationship is crucial, as many therapeutic agents exert their effects by interacting with genetic material.

Table 1: Hypothetical Data for DNA Binding Affinity of this compound (Note: The following table is for illustrative purposes, as specific data is not currently available.)

| Parameter | Value | Method |

| Binding Constant (Kb) | Data not available | Spectroscopic Titration |

| Binding Stoichiometry (n) | Data not available | Job's Plot Analysis |

| Mode of Interaction | Data not available | Spectroscopic/Viscometric Studies |

Enzyme Inhibition Studies (in vitro)

The potential for a chemical compound to inhibit cytochrome P450 (CYP) enzymes is a critical aspect of its preclinical evaluation. CYP3A4 and CYP2D6 are two of the most important enzymes in this family, responsible for the metabolism of a vast number of pharmaceuticals. Inhibition of these enzymes can lead to significant drug-drug interactions.

Currently, there is no published data specifically detailing the inhibitory effects of this compound on CYP3A4 and CYP2D6. In vitro inhibition assays typically utilize human liver microsomes or recombinant CYP enzymes to determine the half-maximal inhibitory concentration (IC50) of a test compound. These studies are essential for predicting potential pharmacokinetic interactions. For instance, studies on other novel compounds have shown varying degrees of inhibition, from potent competitive inhibition to weak non-competitive effects, highlighting the importance of empirical testing.

Table 2: In Vitro Cytochrome P450 Inhibition Profile for this compound (Note: The following table is for illustrative purposes, as specific data is not currently available.)

| Enzyme | IC50 (µM) | Inhibition Type |

| CYP3A4 | Data not available | Data not available |

| CYP2D6 | Data not available | Data not available |

Free Radical Scavenging Activity (in vitro)

The ability of a compound to scavenge free radicals is a measure of its antioxidant potential. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are commonly used to evaluate this activity in vitro. Antioxidant capabilities are of interest for their potential to mitigate oxidative stress, which is implicated in numerous disease states.

Specific studies on the free radical scavenging activity of this compound have not been reported. Research on other classes of compounds containing a dione moiety, such as dihydropyran-2,4-diones, has demonstrated significant free radical scavenging properties. These findings suggest that the structural features of this compound may confer some antioxidant activity, but this requires experimental verification.

Table 3: DPPH Radical Scavenging Activity of this compound (Note: The following table is for illustrative purposes, as specific data is not currently available.)

| Concentration | % Inhibition | IC50 (µg/mL) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Mutagenicity Assessment (e.g., AMES test) (in vitro)

The Ames test, a bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes strains of Salmonella typhimurium with mutations in the histidine synthesis operon. A positive test indicates that the compound can cause mutations in the DNA of the test organism, suggesting potential carcinogenicity.

There is no publicly available data from an Ames test for this compound. The standard protocol for an Ames test involves exposing bacterial strains to the test compound, with and without metabolic activation (e.g., using a liver S9 fraction), and observing for an increase in the number of revertant colonies. This assessment is a critical component of the safety evaluation for any new chemical entity.

Table 4: Ames Mutagenicity Test Results for this compound (Note: The following table is for illustrative purposes, as specific data is not currently available.)

| S. typhimurium Strain | Metabolic Activation (S9) | Result |

| TA98 | - | Data not available |

| TA98 | + | Data not available |

| TA100 | - | Data not available |

| TA100 | + | Data not available |

| TA1535 | - | Data not available |

| TA1535 | + | Data not available |

| TA1537 | - | Data not available |

| TA1537 | + | Data not available |

Advanced Research Applications and Future Directions

Application as Building Blocks in Complex Molecule Synthesis

7-bromo-1H-isochromene-1,3(4H)-dione serves as a valuable precursor in the construction of diverse and complex molecular architectures, primarily due to the reactivity of its anhydride (B1165640) functional group. researchgate.net Homophthalic anhydrides are well-established synthons for a variety of heterocyclic compounds. researchgate.net The presence of the bromine atom at the 7-position offers an additional site for chemical modification, further expanding its synthetic utility.

The primary application of homophthalic anhydrides in complex synthesis is their reaction with nucleophiles, leading to the formation of new ring systems. For instance, their reaction with compounds containing carbon-nitrogen double bonds can yield substituted or condensed pyridone rings. researchgate.net A particularly notable application is the Castagnoli-Cushman reaction, a multicomponent reaction that utilizes a cyclic anhydride, an imine, and a C-H acidic compound to produce substituted lactams. nih.gov While specific studies on this compound in this reaction are not extensively documented, the general reactivity of homophthalic anhydrides suggests its potential in generating novel tetrahydroisoquinolone scaffolds. nih.govnih.gov These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.

The bromine substituent on the aromatic ring can be exploited in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce further complexity and build larger molecular frameworks. This dual functionality—the reactive anhydride and the modifiable bromine atom—positions this compound as a powerful tool for the synthesis of novel alkaloids, polycyclic aromatic compounds, and other intricate organic molecules.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reactant | Potential Product | Significance |

| Nucleophilic Acyl Substitution | Amines, Alcohols | Carboxylic acid amides, Esters | Introduction of diverse functional groups |

| Castagnoli-Cushman Reaction | Imines | Tetrahydroisoquinolones | Access to medicinally relevant scaffolds nih.govnih.gov |

| Friedel-Crafts Acylation | Aromatic compounds | Benzophenone derivatives | Formation of C-C bonds |

| Suzuki Coupling | Boronic acids | Aryl-substituted isochromenes | Creation of biaryl structures |

| Heck Coupling | Alkenes | Alkenyl-substituted isochromenes | C-C bond formation with alkenes |

| Sonogashira Coupling | Alkynes | Alkynyl-substituted isochromenes | Introduction of alkyne moieties |

Development of Fluorescent Probes for Biological Imaging Research

The development of fluorescent probes for biological imaging is a rapidly advancing field, and heterocyclic compounds are often at the core of these molecular tools. While direct applications of this compound in this area are not yet established, its structural similarity to other fluorogenic scaffolds, such as naphthalic anhydrides, suggests its potential. ekb.egwikimedia.orgnih.gov

The fundamental principle behind many fluorescent probes involves a change in fluorescence properties upon interaction with a specific analyte or environmental condition. The isochromene-1,3(4H)-dione core could serve as the fluorophore, and the bromine atom could be functionalized to introduce a recognition moiety for a target molecule. For example, the bromine could be replaced with a chelating group for metal ions or a reactive group for specific enzymes.

The synthesis of fluorescent probes from brominated anhydrides has been demonstrated with 4-bromo-1,8-naphthalic anhydride. wikimedia.orgnih.gov Reaction with various amines can lead to naphthalimide-based probes with "turn-on" or "turn-off" fluorescence responses to specific analytes. A similar strategy could be employed with this compound. The reaction of the anhydride with a fluorescent amine or the subsequent modification of the bromine atom could lead to novel probes for detecting ions, reactive oxygen species, or specific biomolecules. The inherent fluorescence of the isochromene core and the potential for tuning its photophysical properties through substitution make it an intriguing candidate for future research in this area.

Role in Materials Science Research and Functional Polymer Development

The application of this compound in materials science, particularly in the development of functional polymers, is an area ripe for exploration. The anhydride functionality is a key component in the synthesis of polyesters and polyimides. The ring-opening polymerization of anhydrides with epoxides is a common method for producing polyesters. researchgate.net The incorporation of the bromo-substituted isochromene-dione monomer into a polymer backbone could impart unique properties to the resulting material.

The bromine atom can serve as a handle for post-polymerization modification. For instance, brominated polymers can be functionalized through various chemical reactions to introduce specific properties such as flame retardancy, altered solubility, or the attachment of bioactive molecules. rsc.orgresearchgate.net The synthesis of well-defined brominated polymers from hydroxyl-containing polymers has been demonstrated, highlighting the utility of bromine as a functional group in polymer chemistry. rsc.org

Furthermore, the rigid, planar structure of the isochromene-dione unit could influence the thermal and mechanical properties of the polymer. The potential for creating polymers with tailored optical or electronic properties through the incorporation of this chromophoric unit is also an interesting avenue for future research.

Table 2: Potential Applications in Materials Science

| Material Type | Synthetic Approach | Potential Properties |

| Polyesters | Ring-opening polymerization with epoxides | Modified thermal stability, optical properties |

| Polyimides | Polycondensation with diamines | High thermal stability, chemical resistance |

| Functional Polymers | Post-polymerization modification of the bromine atom | Flame retardancy, tunable solubility, biocompatibility |

Future Research Avenues in Synthetic Methodology Development

While the synthesis of isochromenes is a well-established area of organic chemistry, there is always room for the development of more efficient, selective, and environmentally friendly synthetic methodologies. researchgate.netresearchgate.netorganic-chemistry.org Future research on this compound could focus on several key areas.

One promising direction is the development of novel catalytic systems for the synthesis of the isochromene-1,3-dione core. This could involve exploring new transition metal catalysts or organocatalysts to improve yields, reduce reaction times, and enhance substrate scope. The stereoselective synthesis of substituted isochromenes is another important area, as the biological activity of these compounds is often dependent on their stereochemistry. researchgate.net

Furthermore, the development of one-pot or tandem reactions that allow for the rapid construction of complex molecules from this compound would be highly valuable. This could involve combining the initial reaction at the anhydride with a subsequent cross-coupling reaction at the bromine site in a single synthetic operation. Such strategies would significantly improve the efficiency of synthesizing libraries of compounds for biological screening or materials science applications. The exploration of flow chemistry and microwave-assisted synthesis could also lead to more sustainable and scalable methods for the preparation and functionalization of this compound.

Emerging Biological Targets and Mechanistic Investigations in Isochromene-1,3(4H)-dione Research

Isocoumarins and isochromenes are classes of natural products known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netrsc.org This suggests that this compound and its derivatives could be of significant interest in drug discovery.

Future research should focus on identifying the specific biological targets of these compounds. This could involve high-throughput screening against a panel of enzymes, receptors, and other a wide range of biological activities, such as neuroprotective, antibacterial, antivirus and antitumor activities, and distribute widely in various microorganisms and plants from natural sources. researchgate.net

Mechanistic studies will be crucial to understanding how these compounds exert their biological effects. For example, investigating the structure-activity relationship (SAR) of a series of derivatives of this compound could provide insights into the role of the bromine atom and other substituents in target binding and activity. nih.gov The bromo-substituent, for instance, has been shown to influence the antiproliferative and antimigration effects of other heterocyclic compounds. mdpi.com Computational modeling and molecular docking studies could also be employed to predict potential binding modes and guide the design of more potent and selective analogs.

Q & A

Q. What methodologies resolve contradictions in X-ray vs. solution-phase structural data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.